(3-Methyl-4-(4-methylthiazol-5-yl)phenyl)methanamine
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Overview
Description
(3-Methyl-4-(4-methylthiazol-5-yl)phenyl)methanamine is an organic compound with the molecular formula C11H12N2S It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-4-(4-methylthiazol-5-yl)phenyl)methanamine typically involves the reaction of 4-methylthiazole with a suitable benzylamine derivative. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product. The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF), under an inert atmosphere .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
(3-Methyl-4-(4-methylthiazol-5-yl)phenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 position, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated thiazole derivatives.
Scientific Research Applications
(3-Methyl-4-(4-methylthiazol-5-yl)phenyl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Methyl-4-(4-methylthiazol-5-yl)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. This compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
(4-(4-Methylthiazol-5-yl)phenyl)methanamine: A closely related compound with similar structural features.
Thiazole derivatives: Compounds containing the thiazole ring, such as thiamine (Vitamin B1) and sulfathiazole.
Uniqueness
(3-Methyl-4-(4-methylthiazol-5-yl)phenyl)methanamine is unique due to its specific substitution pattern on the thiazole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .
Properties
Molecular Formula |
C12H14N2S |
---|---|
Molecular Weight |
218.32 g/mol |
IUPAC Name |
[3-methyl-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methanamine |
InChI |
InChI=1S/C12H14N2S/c1-8-5-10(6-13)3-4-11(8)12-9(2)14-7-15-12/h3-5,7H,6,13H2,1-2H3 |
InChI Key |
CVSMJOFHBYAPBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CN)C2=C(N=CS2)C |
Origin of Product |
United States |
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